molecular formula C21H31N3O2S B6429984 1-(adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]urea CAS No. 2109097-98-3

1-(adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]urea

Cat. No. B6429984
CAS RN: 2109097-98-3
M. Wt: 389.6 g/mol
InChI Key: DMFTXRDEANJMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]urea, abbreviated as AFTEU, is a synthetic molecule that has been studied for its potential applications in various scientific fields. AFTEU is a heterocyclic compound composed of an adamantane skeleton, an ethyl group, and a urea group. Adamantane is a hydrocarbon that has a cage-like structure with four fused cyclohexane rings. The properties of AFTEU make it a versatile molecule that has been explored for its potential as a synthetic intermediate, a bioactive agent, and a building block for other molecules.

Scientific Research Applications

AFTEU has been studied for its potential applications in various scientific fields. In organic chemistry, AFTEU has been used as a synthetic intermediate for the synthesis of other molecules. In biochemistry, it has been studied for its potential as a bioactive agent and for its ability to form complexes with other molecules. In material science, AFTEU has been used as a building block for nanomaterials and other materials.

Mechanism of Action

The mechanism of action of AFTEU is not fully understood. However, it is known to form complexes with other molecules, which can affect the biological activity of the molecules that it binds to. It is also known to have antioxidant and anti-inflammatory activities, which may be due to its ability to form complexes with free radicals.
Biochemical and Physiological Effects
AFTEU has been studied for its potential effects on biochemical and physiological processes. It has been shown to have antioxidant and anti-inflammatory activities, as well as to be a potential inhibitor of cancer cell proliferation. In addition, it has been shown to have some antiviral activity and to be a potential inhibitor of HIV-1 replication.

Advantages and Limitations for Lab Experiments

The advantages of using AFTEU in lab experiments include its availability, its low cost, and its versatility. Its ability to form complexes with other molecules makes it a useful tool for studying the effects of different molecules on biochemical and physiological processes. The main limitation of using AFTEU in lab experiments is its lack of specificity, as it can form complexes with a variety of molecules.

Future Directions

Future research on AFTEU should focus on further exploring its potential applications in organic chemistry, biochemistry, and material science. In particular, further research should be done on its potential as a bioactive agent and its ability to form complexes with other molecules. Additionally, further research should be done on its potential as an inhibitor of cancer cell proliferation and its antiviral activity. Finally, further research should be done on its potential as a building block for nanomaterials and other materials.

Synthesis Methods

AFTEU has been synthesized by several different methods. One method involves the reaction of adamantan-1-yl-methylamine with ethyl isothiocyanate to form an intermediate, which is then reacted with 2-furan-2-yl-2-thiomorpholin-4-yl-ethanol to form AFTEU. This method has been used in a number of studies to synthesize different derivatives of AFTEU.

properties

IUPAC Name

1-(1-adamantyl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2S/c25-20(23-21-11-15-8-16(12-21)10-17(9-15)13-21)22-14-18(19-2-1-5-26-19)24-3-6-27-7-4-24/h1-2,5,15-18H,3-4,6-14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFTXRDEANJMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]urea

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